Dabrafenib-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGDJOXZAERB-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Dabrafenib-d9 in Modern Bioanalytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Dabrafenib-d9 in a research setting. Primarily, this deuterated analog of Dabrafenib serves as a critical internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is integral to pharmacokinetic and therapeutic drug monitoring studies of Dabrafenib, a potent inhibitor of BRAF kinases used in the treatment of various cancers.
Introduction to Dabrafenib and the Need for Precise Quantification
Dabrafenib is a targeted therapy drug that inhibits BRAF enzymes with V600 mutations, which are common in melanoma and other cancers.[1][2] The efficacy and toxicity of Dabrafenib are closely linked to its plasma concentrations. Therefore, accurate and precise measurement of Dabrafenib and its active metabolites in biological matrices is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes.[3][4][5]
This compound: The Internal Standard of Choice
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS helps to correct for variability in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte of interest but is distinguishable by its mass.
This compound, a stable isotope-labeled version of Dabrafenib where nine hydrogen atoms are replaced by deuterium, is an excellent internal standard for the quantification of Dabrafenib. Its key advantages include:
-
Similar Chemical and Physical Properties: this compound behaves almost identically to Dabrafenib during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The nine additional neutrons in this compound result in a mass shift that is easily resolved by a mass spectrometer, allowing for its distinct detection from the unlabeled Dabrafenib.
-
Co-elution: Dabrafenib and this compound co-elute under typical liquid chromatography conditions, ensuring that they experience the same matrix effects.
Quantitative Analysis of Dabrafenib using LC-MS/MS with this compound
The use of this compound as an internal standard is a cornerstone of robust LC-MS/MS methods for quantifying Dabrafenib in biological samples, most commonly human plasma.[4][6][7][8]
Data Presentation: Mass Spectrometric Parameters
The following table summarizes typical mass spectrometric parameters for the analysis of Dabrafenib and its internal standard, this compound. These values are crucial for setting up a selective and sensitive LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabrafenib | 520.1 | 177.0 |
| This compound (Internal Standard) | 529.2 | 177.0 |
Note: The specific precursor and product ions may vary slightly depending on the instrument and experimental conditions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Dabrafenib in plasma samples using this compound as an internal standard.
Experimental Protocol: Plasma Sample Preparation
The following is a representative protocol for the preparation of plasma samples for LC-MS/MS analysis of Dabrafenib.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Dabrafenib Signaling Pathway and the Importance of Pharmacokinetics
Dabrafenib targets the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers with BRAF mutations. The diagram below illustrates this pathway and the point of inhibition by Dabrafenib. Understanding the pharmacokinetics of Dabrafenib, facilitated by the use of this compound, is crucial for ensuring that sufficient drug concentrations are achieved to effectively inhibit this pathway and induce a therapeutic response.
Conclusion
This compound is an indispensable tool in the research and development of Dabrafenib. Its role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Dabrafenib in biological matrices. This is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing the clinical use of this important anticancer agent. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Dabrafenib.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dabrafenib vs. Dabrafenib-d9: A Technical Guide for Researchers
An in-depth exploration of the structural and functional distinctions between Dabrafenib and its deuterated analog, Dabrafenib-d9, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of Dabrafenib, a potent BRAF inhibitor, and its deuterated counterpart, this compound. The primary distinction lies in the isotopic labeling of this compound, which renders it an invaluable tool in analytical and pharmacokinetic studies. This document will delve into the mechanism of action of Dabrafenib, its metabolic pathways, and the critical role of this compound as an internal standard in quantitative bioanalysis.
Core Differences: Dabrafenib and this compound
Dabrafenib is a small molecule inhibitor of mutated BRAF kinases, a key component of the MAPK signaling pathway.[1][2][3] Its chemical structure allows it to selectively bind to the ATP-binding site of BRAF V600E/K/D mutant proteins, inhibiting their activity and downstream signaling, ultimately leading to decreased cell proliferation and apoptosis in cancer cells.[1][3][4]
This compound is a chemically identical analog of Dabrafenib, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium.[5][6] This isotopic substitution results in a molecule with a higher molecular weight but with the same chemical properties and biological activity as Dabrafenib.[7] The key difference and primary application of this compound is its use as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8] Its distinct mass allows it to be differentiated from the non-labeled Dabrafenib in biological samples, enabling precise and accurate quantification of the drug and its metabolites.[5][8]
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib functions as a potent and selective inhibitor of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[2][3][9] The most common activating mutation in the BRAF gene is the V600E substitution, which leads to constitutive activation of the BRAF kinase and downstream signaling.[3][4]
Dabrafenib competitively binds to the ATP pocket of the mutated BRAF kinase, preventing the phosphorylation and activation of MEK.[1][3] This, in turn, inhibits the phosphorylation of ERK, a critical downstream effector that regulates cellular processes such as proliferation, differentiation, and survival.[1] The inhibition of this pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]
Figure 1: Dabrafenib's inhibition of the MAPK signaling pathway.
Metabolism of Dabrafenib
Dabrafenib is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[2][10][11] The major metabolic pathway involves oxidation to form hydroxy-dabrafenib, which is an active metabolite that contributes to the overall pharmacological effect.[2][10][11] Hydroxy-dabrafenib is further oxidized by CYP3A4 to carboxy-dabrafenib, an inactive metabolite that is excreted in the bile and urine.[2][12] Another metabolic pathway involves the decarboxylation of carboxy-dabrafenib to form desmethyl-dabrafenib, which can be reabsorbed from the gut and is also metabolized by CYP3A4.[2]
Figure 2: Major metabolic pathways of Dabrafenib.
Quantitative Data Summary
The following table summarizes key properties of Dabrafenib and this compound.
| Property | Dabrafenib | This compound |
| Chemical Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₃H₁₁D₉F₃N₅O₂S₂[6] |
| Molecular Weight | 519.57 g/mol | 528.6 g/mol [6] |
| CAS Number | 1195765-45-7 | 1423119-98-5[5] |
| Primary Use | BRAF Inhibitor | Internal Standard[5][6] |
Experimental Protocol: Quantification of Dabrafenib in Human Plasma using LC-MS/MS
The use of this compound as an internal standard is crucial for the accurate quantification of Dabrafenib and its metabolites in biological matrices. A validated LC-MS/MS method for the simultaneous quantification of dabrafenib, hydroxy-dabrafenib, and trametinib in human plasma has been described.[8]
1. Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding acetonitrile containing 1% (v/v) formic acid.[8]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Accucore® C18 (2.1 × 50 mm; 2.6 μm).[8]
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[8]
-
Flow Rate: 500 μL/min.[8]
-
Gradient Elution: A programmed gradient is used to separate the analytes.
3. Mass Spectrometry:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
The instrument is operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Dabrafenib, its metabolites, and this compound.
4. Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
The concentration of Dabrafenib in the plasma samples is then determined from the calibration curve. The calibration range for Dabrafenib is typically 10 to 2000 ng/mL.[8]
Figure 3: A typical workflow for LC-MS/MS bioanalysis using an internal standard.
Conclusion
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Technical Guide to the Synthesis and Characterization of Dabrafenib-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Dabrafenib-d9, the deuterated internal standard for the potent BRAF kinase inhibitor, Dabrafenib. This guide covers its synthesis, characterization, and application in quantitative analysis, alongside the mechanism of action of the parent compound.
Introduction to Dabrafenib
Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF proteins, particularly targeting mutated forms of BRAF kinase such as BRAF V600E, V600K, and V600D.[1][2] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, a critical pathway implicated in cell cycle progression, proliferation, and apoptosis.[1][3] By inhibiting this pathway, Dabrafenib effectively reduces tumor growth.[2][3] It is approved for treating various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring these specific BRAF mutations.[1][4]
This compound is a stable, isotopically labeled version of Dabrafenib, primarily used as an internal standard for the precise quantification of Dabrafenib in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Its use significantly improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[6]
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib functions by selectively binding to the ATP-binding site of mutant B-Raf proteins, which are key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[2][3] In cancers with BRAF V600 mutations, this pathway is perpetually active, driving uncontrolled cell proliferation.[3] Dabrafenib's inhibition blocks the downstream phosphorylation of MEK and ERK, leading to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.[2][7]
Synthesis of this compound
The synthesis of this compound follows the established routes for Dabrafenib, utilizing a deuterated starting material to introduce the nine deuterium atoms onto the tert-butyl group.[5][8] The general synthetic strategy involves key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[9][10][11]
Experimental Protocol 1: General Synthesis of this compound (Inferred)
This protocol is a generalized representation based on published methods for the non-deuterated analog.[9][11][12] The key modification is the use of a deuterated thioamide for the thiazole ring formation.
-
Sulfonamidation: A fluorinated aniline precursor is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding sulfonamide intermediate.[12]
-
Halogenation: The sulfonamide intermediate undergoes halogenation (e.g., bromination) to prepare it for cyclization.[12]
-
Thiazole Cyclization: The halogenated intermediate is reacted with 2,2-di(methyl-d3)propan-2,2,2-d3-thioamide. This step incorporates the deuterated tert-butyl group and forms the core thiazole ring structure.[12]
-
Pyrimidine Cyclization: The resulting thiazole derivative is then reacted with a suitable pyrimidine precursor to construct the aminopyrimidine moiety.[9]
-
Purification: The final product, this compound, is purified using standard techniques such as crystallization or chromatography to achieve high purity (typically ≥99% deuterated forms).[5][13]
Characterization and Analytical Application
This compound is primarily characterized by its mass-to-charge ratio using mass spectrometry. Its identity and purity are confirmed by comparing its properties to the non-labeled Dabrafenib standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1423119-98-5 | [5][8][14] |
| Molecular Formula | C₂₃H₁₁D₉F₃N₅O₂S₂ | [5][14] |
| Molecular Weight | ~528.6 g/mol | [5][8] |
| Formal Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide | [5] |
| Synonyms | GSK2118436A-d9 | [15] |
| Appearance | Solid | [5] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [5] |
| Primary Application | Internal standard for GC- or LC-MS |[5][6] |
Application in Quantitative LC-MS/MS Analysis
This compound is the ideal internal standard for quantifying Dabrafenib and its metabolites in biological samples.[16] The following protocol outlines a typical LC-MS/MS method.
Experimental Protocol 2: Quantification of Dabrafenib in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Dabrafenib and its metabolites.[16][17]
-
Sample Preparation:
-
Chromatographic Separation:
-
Inject 5 µL of the final extract onto the LC system.[17]
-
Perform chromatographic separation on a C18 column (e.g., Accucore® C18, 2.1 × 50 mm, 2.6 µm) with a gradient elution.[16][17]
-
The mobile phase consists of water with 0.1% (v/v) formic acid (A) and acetonitrile with 0.1% (v/v) formic acid (B) at a flow rate of 500 µL/min.[16][17]
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using a triple quadrupole mass spectrometer in positive-ion mode.[17]
-
Monitor specific precursor-to-product ion transitions for Dabrafenib and this compound.
-
Table 2: LC-MS/MS Method Parameters
| Parameter | Description | Reference(s) |
|---|---|---|
| Internal Standard | This compound | [16][17] |
| Extraction | Protein precipitation with acidified acetonitrile | [16][17] |
| Column | Accucore® C18 (2.1 × 50 mm; 2.6 µm) | [16][17] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | [16][17] |
| Flow Rate | 500 µL/min | [16][17] |
| Detection Mode | Triple quadrupole MS, positive-ion mode |[17] |
Table 3: Validation Data for LC-MS/MS Assay
| Analyte | Calibration Range (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy Range | Reference(s) |
|---|---|---|---|---|---|
| Dabrafenib | 10 - 2000 | <10.4% | <7.4% | 86.8% - 115.0% | [16] |
| Hydroxy-Dabrafenib | 10 - 2000 | <10.4% | <7.4% | 86.8% - 115.0% |[16] |
Biological Activity of Dabrafenib (Parent Compound)
The efficacy of Dabrafenib has been extensively characterized through in vitro kinase and cell proliferation assays.
Table 4: In Vitro Inhibitory Activity of Dabrafenib
| Target | Assay Type | IC₅₀ / GI₅₀ Value (nM) | Reference(s) |
|---|---|---|---|
| B-RAFV600E | Kinase Assay | 0.68 | [5] |
| B-RAF (wild-type) | Kinase Assay | 0.64 | [5] |
| C-RAF (wild-type) | Kinase Assay | 5 | [5][15] |
| NEK9 | Kinase Assay | 1 - 9 | [18] |
| CDK16 | Kinase Assay | Significant Inhibition | [18] |
| B-RAFV600E mutant cell lines | Cell Proliferation | < 200 | [2][5] |
| Other B-RAF mutant cell lines | Cell Proliferation | < 30 |[5] |
In preclinical models, orally administered Dabrafenib led to the inhibition of ERK activation and tumor growth in BRAFV600E-containing human melanoma xenografts.[7]
Conclusion
This compound is an indispensable tool for the clinical and preclinical development of Dabrafenib. Its synthesis is achieved through established chemical routes using deuterated precursors. As a high-purity internal standard, it enables the accurate and precise quantification of Dabrafenib in complex biological matrices, which is critical for understanding its pharmacokinetics and ensuring effective therapeutic drug monitoring for patients with BRAF-mutant cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 1423119-98-5 | LGC Standards [lgcstandards.com]
- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]
- 12. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 13. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.
This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.
The Core Advantage: Mitigating Variability and Enhancing Accuracy
The fundamental principle behind using an internal standard is to add a known quantity of a compound, chemically and physically similar to the analyte of interest, to every sample, calibrator, and quality control sample. This standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[1]
Deuterated internal standards, being chemically identical to the analyte, offer the most ideal properties for an internal standard.[2] Their key advantages include:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-labeled counterparts. This ensures that both the analyte and the standard experience the same matrix effects at the same time, leading to more accurate correction.[3] While significant deuterium substitution can sometimes lead to slight retention time shifts, careful selection and validation can mitigate this.[4][5]
-
Similar Ionization Efficiency: The ionization efficiency of a deuterated standard in the mass spectrometer's source is virtually identical to that of the analyte. This is crucial for correcting for ion suppression or enhancement caused by co-eluting matrix components.[1]
-
Compensation for Sample Preparation Variability: Losses that may occur during extraction, evaporation, and reconstitution steps affect both the analyte and the deuterated standard equally, leading to a consistent analyte/internal standard ratio.[1]
The use of deuterated standards has been shown to significantly improve the accuracy and precision of quantitative methods compared to using structural analogues as internal standards.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards.
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analogous Internal Standards
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Number of Samples (n) |
| Kahalalide F | Analogous | 96.8 | 8.6 | 284 |
| Kahalalide F | Deuterated (SIL) | 100.3 | 7.6 | 340 |
Data sourced from a study on the depsipeptide marine anticancer agent kahalalide F. The use of a stable isotope-labeled (SIL) internal standard resulted in a mean bias closer to 100% and a lower standard deviation, indicating improved accuracy and precision.[2]
Table 2: Accuracy and Relative Standard Deviation (RSD) for Pesticide and Mycotoxin Analysis in Cannabis Matrices
| Matrix | Without Internal Standard - Accuracy (%) | Without Internal Standard - RSD (%) | With Deuterated Internal Standard - Accuracy (%) | With Deuterated Internal Standard - RSD (%) |
| Cannabis Flower | >60% difference for some QCs | >50% | Within 25% | <20% |
| Cannabis Edibles | >60% difference for some QCs | >50% | Within 25% | <20% |
| Cannabis Concentrates | >60% difference for some QCs | >50% | Within 25% | <20% |
This table illustrates the significant improvement in accuracy and precision when using deuterated internal standards for the analysis of pesticides and mycotoxins in complex cannabis matrices. The use of internal standards brought the accuracy within an acceptable range of 25% and reduced the relative standard deviation to below 20%.[6]
Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 98.7 |
| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |
| Oleoylethanolamide-d4 | 114.8 | 105.2 |
| Palmitoylethanolamide-d4 | 95.6 | 89.1 |
| Stearoylethanolamide-d4 | 101.2 | 92.5 |
This table presents the recovery and matrix effect for several deuterated internal standards used in the quantification of endocannabinoids in human CSF. While some compounds experienced significant matrix effects (ion suppression), the use of a co-eluting deuterated internal standard allows for accurate quantification by compensating for these effects.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.
Protocol 1: Quantification of an Oral Anticoagulant Drug in Human Plasma by LC-MS/MS
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the deuterated internal standard solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Protocol 2: Quantification of a Protein Biomarker in Cell Lysate using a Deuterated Peptide Standard
1. Protein Extraction and Digestion
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Denaturation, Reduction, and Alkylation: Take a fixed amount of protein (e.g., 50 µg) and denature it with 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.[8]
-
Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.[8]
-
Spiking: Add a known amount of the deuterated peptide internal standard (corresponding to a target peptide from the protein of interest) to the digested sample.
2. Peptide Cleanup
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and concentrate the peptides.
-
Elution: Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 column suitable for peptide separations.
-
Mobile Phase and Gradient: Use a gradient of acetonitrile in water with 0.1% formic acid, optimized for peptide separation.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Use a targeted MS/MS approach (e.g., Parallel Reaction Monitoring - PRM) to monitor the specific transitions for both the native and the deuterated peptide.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.
Caption: General workflow for quantitative analysis using deuterated standards.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. texilajournal.com [texilajournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. myadlm.org [myadlm.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Preliminary Studies on the Metabolism of Dabrafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the metabolism of Dabrafenib, a targeted therapy for BRAF V600 mutation-positive cancers. This document outlines the metabolic pathways, involved enzymes, and pharmacokinetic profiles of Dabrafenib and its major metabolites. Detailed experimental protocols for key in vitro and analytical studies are provided, and signaling pathways are visualized to offer a comprehensive understanding for researchers and drug development professionals.
Introduction to Dabrafenib Metabolism
Dabrafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, which are prevalent in various cancers, including melanoma. The clinical efficacy and safety of Dabrafenib are influenced by its metabolic profile. The primary route of elimination for Dabrafenib is through hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, followed by biliary and renal excretion of its metabolites. Understanding the intricacies of Dabrafenib metabolism is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.
Metabolic Pathways of Dabrafenib
Dabrafenib undergoes extensive metabolism, leading to the formation of three major circulating metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib. The biotransformation process is a multi-step enzymatic cascade primarily occurring in the liver.
The initial and principal metabolic pathway involves the oxidation of Dabrafenib, a reaction catalyzed predominantly by CYP2C8 and CYP3A4, to form hydroxy-dabrafenib. Hydroxy-dabrafenib is an active metabolite that contributes to the overall pharmacological effect. This metabolite is subsequently further oxidized by CYP3A4 to produce carboxy-dabrafenib. Carboxy-dabrafenib can then undergo a non-enzymatic decarboxylation to form desmethyl-dabrafenib, which can be reabsorbed from the gut. Desmethyl-dabrafenib is also a substrate for CYP3A4, leading to further oxidative metabolites.
Methodological & Application
Application Note: Quantification of Dabrafenib in Human Plasma using Dabrafenib-d9 as an Internal Standard by LC-MS/MS
References
- 1. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantitative Analysis of Dabrafenib in Human Plasma using Dabrafenib-d9 by LC-MS/MS
Introduction
Dabrafenib is a potent inhibitor of mutated BRAF enzymes, a key driver in the pathogenesis of metastatic melanoma and other cancers.[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Dabrafenib are crucial for optimizing treatment efficacy and minimizing toxicity. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dabrafenib in human plasma, utilizing its stable isotope-labeled analog, Dabrafenib-d9, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]
This method is intended for researchers, scientists, and drug development professionals involved in clinical pharmacology and bioanalysis. The protocol has been validated in accordance with FDA guidelines for bioanalytical method validation.[5][6][7]
Signaling Pathway of Dabrafenib
References
- 1. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Dabrafenib and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dabrafenib and its major metabolites—hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib—in human plasma. Dabrafenib is a potent inhibitor of BRAF kinase, a key component of the MAPK signaling pathway, and is used in the treatment of cancers with BRAF V600 mutations.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens. This method utilizes a simple protein precipitation for sample preparation and offers high throughput and accuracy, making it suitable for clinical research.
Introduction
Dabrafenib is a targeted therapy that inhibits the BRAF V600 mutant kinase, which is prevalent in various cancers, including melanoma.[3][4] The drug disrupts the constitutively active MAPK signaling pathway, leading to cell cycle arrest and apoptosis in tumor cells.[1][4][5] Dabrafenib is primarily metabolized in the liver by CYP2C8 and CYP3A4 enzymes to form several metabolites.[2][6][7] The main metabolites found in circulation are hydroxy-dabrafenib, which is pharmacologically active, as well as carboxy-dabrafenib and desmethyl-dabrafenib.[6][8][9] Monitoring the plasma concentrations of both the parent drug and its metabolites is essential for understanding their combined therapeutic effect and potential for toxicity.
This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of dabrafenib and its metabolites, along with a summary of its performance characteristics.
Signaling Pathway
Dabrafenib targets the BRAF V600E mutation within the RAS/RAF/MEK/ERK (MAPK) signaling pathway. In cancer cells with this mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Dabrafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK.[1][10]
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paganz.org [paganz.org]
- 9. Metabolism and disposition of oral dabrafenib in cancer patients: proposed participation of aryl nitrogen in carbon-carbon bond cleavage via decarboxylation following enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Study Design with Dabrafenib-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of Dabrafenib, utilizing its deuterated analog, Dabrafenib-d9, as an internal standard. This document outlines the metabolic pathways of Dabrafenib, key pharmacokinetic parameters, and detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, a key component in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It is approved for the treatment of various cancers harboring BRAF V600 mutations.[2][3][4] Understanding the pharmacokinetic profile of Dabrafenib and its primary metabolites is crucial for optimizing dosing strategies and managing drug-drug interactions. This compound serves as an ideal internal standard for quantitative bioanalysis due to its similar chemical properties and distinct mass, ensuring accurate and precise measurements.[5]
Dabrafenib Pharmacokinetics and Metabolism
Dabrafenib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4.[3][4][6][7] The metabolism leads to the formation of three major metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib.[4][6][8][9] Hydroxy-dabrafenib is an active metabolite that contributes to the overall pharmacological effect.[4]
Signaling Pathway of Dabrafenib
Dabrafenib targets the constitutively activated BRAF kinase in the MAPK pathway, which is frequently mutated in melanoma and other cancers.[1][2][10] By inhibiting BRAF, Dabrafenib blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[1][11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Dabrafenib and its major metabolites. These values are compiled from various clinical studies and provide a basis for comparison.
Table 1: Pharmacokinetic Parameters of Dabrafenib
| Parameter | Value | Reference |
| Absolute Bioavailability (F) | 95% | |
| Time to Cmax (Tmax) | ~2 hours | [6] |
| Apparent Volume of Distribution (Vd/F) | 70.3 L | [6] |
| Plasma Protein Binding | 99.7% | [6] |
| Terminal Half-life (t½) | ~8 hours | [6] |
| Apparent Clearance (CL/F) at Steady State (150 mg BID) | 34.3 L/h | [8] |
Table 2: Steady-State Pre-Dose Concentrations of Dabrafenib and Metabolites (150 mg BID)
| Analyte | Concentration (ng/mL) | %CV | Reference |
| Dabrafenib | 46.6 | 83.5 | [8] |
| Hydroxy-dabrafenib | 69.3 | 64.1 | [8] |
| Carboxy-dabrafenib | 3608 | 14.7 | [8] |
| Desmethyl-dabrafenib | 291 | 17.2 | [8] |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes a common and efficient method for extracting Dabrafenib and its metabolites from plasma samples.[5][12][13]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), LC-MS grade, containing 1% (v/v) formic acid[5]
-
Vortex mixer
-
Centrifuge (capable of 17,530 x g)[12]
-
96-well collection plates
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
To a 50 µL aliquot of each plasma sample, add a specified volume of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins.[5][12] The ratio of plasma to precipitation solvent is typically 1:4.
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 17,530 x g for 5 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.[12]
-
Add 150 µL of water to the supernatant.[12]
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of Dabrafenib and its metabolites using a validated LC-MS/MS method.[5][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: Accucore® C18 (2.1 × 50 mm; 2.6 µm) or equivalent[5]
-
Mobile Phase A: Water with 0.1% (v/v) formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid[5]
-
Flow Rate: 500 µL/min[5]
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest. The exact gradient program should be optimized for the specific column and instrument.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Dabrafenib, its metabolites, and this compound should be optimized for the instrument used.
-
Source Parameters: Parameters such as nebulizer gas pressure, source temperature, capillary voltage, and dryer gas flow should be optimized to achieve maximum sensitivity.[15]
Experimental Workflow
The following diagram illustrates the overall workflow for a pharmacokinetic study of Dabrafenib.
Conclusion
This document provides a detailed guide for researchers involved in the pharmacokinetic evaluation of Dabrafenib. By employing the described protocols and understanding the metabolic pathways and pharmacokinetic parameters, scientists can design robust studies to further elucidate the clinical pharmacology of this important anticancer agent. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for bioanalytical method validation and subsequent clinical sample analysis.[5]
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The metabolic drug-drug interaction profile of Dabrafenib: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paganz.org [paganz.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Application Note: Bioanalytical Method Validation for Dabrafenib in Human Plasma using LC-MS/MS with Dabrafenib-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dabrafenib is a potent and selective inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Constitutive activation of this pathway due to mutations in the BRAF gene, such as the V600E mutation, is a frequent driver in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[1][3] Dabrafenib binds to the ATP-binding site of mutant BRAF, inhibiting its kinase activity and subsequently blocking downstream signaling, which leads to reduced tumor cell proliferation and survival.[3][4]
Accurate and reliable quantification of Dabrafenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of Dabrafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabrafenib-d9, to ensure high accuracy and precision. The validation parameters are in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5][6][7][8][9][10][11]
Signaling Pathway of Dabrafenib
Caption: Dabrafenib inhibits the mutated BRAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: Overview of the bioanalytical method for Dabrafenib quantification in plasma.
Materials and Methods
Chemicals and Reagents:
-
Dabrafenib (purity ≥99%)
-
This compound (purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Dabrafenib (1 mg/mL) and this compound (1 mg/mL) in a suitable organic solvent like DMSO or methanol.[12][13]
-
Working Solutions: Prepare working standard solutions of Dabrafenib and a working internal standard (IS) solution of this compound by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 5 to 2000 ng/mL.[14][15]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[14]
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[14]
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).[14]
-
Vortex mix the samples thoroughly for 1 minute.
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to precipitate proteins.[14]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[16]
-
Flow Rate: 0.5 mL/min.[16]
-
Gradient: A suitable gradient to ensure separation of Dabrafenib from endogenous plasma components.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dabrafenib: m/z 520.1 → 177.0 (example, specific transitions should be optimized).[17]
-
This compound: Specific transition to be determined based on the deuteration pattern.
-
Method Validation
The bioanalytical method was validated according to FDA and EMA guidelines, assessing the following parameters:
Selectivity and Specificity
The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Dabrafenib and this compound.
Linearity and Range
The linearity of the method was assessed by analyzing calibration curves prepared on three different days. A linear regression with a weighting factor of 1/x² is commonly applied.[14]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) on three separate days.[14] The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).[5]
Recovery
The extraction recovery of Dabrafenib was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standards at three QC levels (Low, Medium, and High).
Matrix Effect
The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution.
Stability
The stability of Dabrafenib in human plasma was assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.[14] The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Results
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 5 - 2000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High | 1400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |
| Low | > 85% | < 15% | 85 - 115% | < 15% |
| Medium | > 85% | < 15% | 85 - 115% | < 15% |
| High | > 85% | < 15% | 85 - 115% | < 15% |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean Stability (%) | %RSD |
| Bench-top | 24 hours | Low, High | 85 - 115% | < 15% |
| Freeze-thaw | 3 cycles | Low, High | 85 - 115% | < 15% |
| Long-term | 30 days at -80°C | Low, High | 85 - 115% | < 15% |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of Dabrafenib in human plasma using this compound as an internal standard. The method was successfully validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, recovery, and stability. This validated method is suitable for use in clinical and non-clinical studies requiring the measurement of Dabrafenib concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. fda.gov [fda.gov]
- 12. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dabrafenib Using Dabrafenib-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, playing a crucial role in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those harboring BRAF V600 mutations.[1][2][3] As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, BRAF mutations lead to constitutive pathway activation, promoting cell proliferation and survival.[4][5][6] Dabrafenib, by targeting the mutated BRAF protein, inhibits this aberrant signaling.[4][6][7] Given the significant interindividual pharmacokinetic variability observed in patients, therapeutic drug monitoring (TDM) of dabrafenib is emerging as a valuable tool to optimize dosing, enhance efficacy, and minimize toxicity.[8][9][10] The use of a stable isotope-labeled internal standard, such as Dabrafenib-d9, is essential for accurate and precise quantification of dabrafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of dabrafenib using this compound as an internal standard.
Signaling Pathway
Dabrafenib targets the RAS/RAF/MEK/ERK or MAPK pathway, which is critical in regulating cell cycle progression and proliferation.[1][4] In cancers with BRAF mutations (e.g., V600E, V600K), the BRAF protein is constitutively active, leading to persistent downstream signaling and uncontrolled cell growth.[4][5][6] Dabrafenib acts as an ATP-competitive inhibitor of the mutated BRAF kinase, blocking the phosphorylation of MEK and subsequently ERK, thereby inhibiting the signaling cascade and inducing cell cycle arrest and apoptosis.[4][5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dabrafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/38707 [onderzoekmetmensen.nl]
- 10. Dabrafenib and trametinib exposure-efficacy and tolerance in metastatic melanoma patients: a pharmacokinetic-pharmacodynamic real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Hydroxy-Dabrafenib in Human Plasma using UHPLC-MS/MS with Dabrafenib-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of hydroxy-dabrafenib, a primary metabolite of the BRAF inhibitor dabrafenib, in human plasma. The method utilizes Dabrafenib-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, allowing for efficient sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of dabrafenib and its active metabolite.
Introduction
Dabrafenib is a potent inhibitor of BRAF kinases, particularly those with the V600E mutation, and is used in the treatment of various cancers, including metastatic melanoma. The drug is extensively metabolized, with hydroxy-dabrafenib being one of its major active metabolites. Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic outcomes and minimizing toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability. This compound is a suitable internal standard for the quantification of dabrafenib and its metabolites. This application note provides a detailed protocol for the quantification of hydroxy-dabrafenib in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Hydroxy-Dabrafenib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
UHPLC system (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and general laboratory consumables
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxy-dabrafenib and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the hydroxy-dabrafenib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of plasma to each tube.
-
Spike with the appropriate working standard solution (for calibration and QC samples) or blank solution (for unknown samples).
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions
UHPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm (e.g., Accucore® C18) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temp | 500°C |
| Nebulizer Gas | As per instrument recommendation |
| Curtain Gas | As per instrument recommendation |
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy-Dabrafenib | 536.1 | 465.1 |
| This compound | 529.2 | 247.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method should be validated according to the US FDA and/or EMA guidelines for bioanalytical method validation. Key validation parameters are summarized below.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Hydroxy-Dabrafenib | 10 - 2000 | Linear, 1/x² weighting | >0.99 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | <15% | <15% | ±15% | ±15% |
| Low QC | 30 | <15% | <15% | ±15% | ±15% |
| Mid QC | 300 | <15% | <15% | ±15% | ±15% |
| High QC | 1500 | < |
Application Notes: The Use of Dabrafenib in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF family of kinases, with particular efficacy against tumors harboring BRAF V600 mutations.[1][2][3] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival.[4][5] Dabrafenib is approved for treating BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, often in combination with the MEK inhibitor Trametinib.[3][6]
In research settings, Dabrafenib is a critical tool for studying the MAPK pathway in cancer cell lines. Its deuterated form, Dabrafenib-d9 , serves an essential but distinct role. While biologically equivalent for mechanism-of-action studies, this compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic (PK) and pharmacodynamic (PD) analyses to ensure accurate quantification of the parent drug in biological samples. These application notes will focus on the biological applications of Dabrafenib in cancer cell line studies, for which the protocols are identical to those for this compound.
Mechanism of Action
Dabrafenib's primary mechanism is the inhibition of mutated BRAF kinase, which blocks downstream signaling through MEK and ERK.[1][2] This disruption of the MAPK pathway leads to G1 cell cycle arrest, induction of apoptosis, and an overall decrease in tumor cell proliferation.[1] Dabrafenib has demonstrated potent activity against multiple BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1][4][7]
Interestingly, in BRAF wild-type (WT) cells, BRAF inhibitors like Dabrafenib can cause paradoxical activation of the MAPK pathway, leading to increased proliferation.[1] This is a critical consideration in experimental design and data interpretation.
More recent studies have identified novel targets of Dabrafenib that are not shared by other BRAF inhibitors like Vemurafenib.[8][9] Dabrafenib also potently inhibits NEK9 and CDK16, kinases implicated in cell cycle regulation.[8][10][11] This multi-target activity may explain Dabrafenib's efficacy in cancer cell lines with BRAF-WT but with NRAS or KRAS mutations.[8][9]
Signaling Pathway Diagrams
Caption: Dabrafenib inhibits the constitutively active BRAF V600 mutant kinase.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Dabrafenib with Dabrafenib-d9 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dabrafenib-d9 as an internal standard in the bioanalysis of Dabrafenib.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Peak Area | Inconsistent sample preparation, pipetting errors, or instrument instability. | Ensure consistent and precise pipetting of the internal standard (IS) solution into all samples, standards, and quality controls (QCs). Verify the stability of the mass spectrometer by monitoring system suitability samples. |
| Matrix effects varying between samples.[1][2] | Optimize the sample clean-up procedure to remove interfering matrix components. Consider a different extraction method (e.g., liquid-liquid extraction instead of protein precipitation). Evaluate matrix effects across different lots of the biological matrix. | |
| Degradation of this compound. | Prepare fresh working solutions of this compound. Investigate the stability of this compound under the specific storage and handling conditions of the experiment. | |
| Poor Peak Shape for Dabrafenib or this compound | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, or flow rate. Ensure the pH of the mobile phase is appropriate for the analytes. Consider using a different analytical column. |
| Contamination of the column or LC system. | Flush the column and LC system with appropriate solvents. If the problem persists, replace the column. | |
| Shift in Retention Time for this compound | Changes in mobile phase composition or temperature. | Prepare fresh mobile phase and ensure it is properly degassed. Verify the column oven temperature is stable. A slight shift between the analyte and its deuterated internal standard can sometimes be observed.[3] |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Inaccurate Quantification of Dabrafenib | Inappropriate concentration of this compound. | The concentration of the internal standard should ideally be close to the concentration of the analyte in the middle of the calibration curve. |
| Cross-contamination or interference. | Check for any interfering peaks in blank matrix samples. Ensure there is no carryover between injections by injecting a blank solvent after the highest calibration standard. | |
| Non-linearity of the calibration curve. | Evaluate different weighting factors for the linear regression (e.g., 1/x, 1/x²). Extend the calibration range if necessary. | |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization of the analyte and/or internal standard.[1][2] | Improve chromatographic separation to move the analyte and IS peaks away from regions of significant matrix effects. Optimize the sample preparation method to remove phospholipids and other interfering substances. |
| Inappropriate concentration of the internal standard. | An excessively high concentration of the internal standard can sometimes suppress the analyte signal. Optimize the IS concentration. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound to use as an internal standard?
The optimal concentration of this compound should be determined during method development and is typically in the mid-range of the calibration curve for Dabrafenib. A commonly used concentration for the working internal standard solution is around 100-250 ng/mL.[4] The goal is to have a consistent and reproducible signal for the internal standard across all samples without causing ion suppression of the analyte.
2. How should I prepare the this compound working solution?
A stock solution of this compound is typically prepared in a solvent like methanol or DMSO at a concentration of 1 mg/mL. This stock solution is then diluted with an appropriate solvent (e.g., methanol or acetonitrile) to prepare the working internal standard solution at the desired concentration.
3. What are the common sample preparation techniques for Dabrafenib bioanalysis?
The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5]
-
Protein Precipitation: This is a simpler and faster method, often using acetonitrile or methanol to precipitate plasma proteins.[4][6]
-
Liquid-Liquid Extraction: This method can provide a cleaner extract, reducing matrix effects. A common solvent used for LLE of Dabrafenib is ethyl acetate.[5]
4. What are the typical LC-MS/MS parameters for Dabrafenib and this compound?
Below is a summary of typical parameters. These should be optimized for your specific instrumentation.
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Dabrafenib MRM Transition | m/z 520.1 -> 177.0 |
| This compound MRM Transition | m/z 529.2 -> 316.3[7] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium bicarbonate[4][6] |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid[4][6] |
| Flow Rate | 0.4 - 0.8 mL/min[5][6] |
5. How can I assess and mitigate matrix effects?
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in bioanalysis.[1][2]
-
Assessment: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration.
-
Mitigation:
-
Optimize sample preparation to remove interfering components.
-
Improve chromatographic separation to ensure the analyte and internal standard do not co-elute with matrix components.
-
Use a stable isotope-labeled internal standard like this compound, which is expected to experience similar matrix effects as the analyte, thus providing effective normalization.
-
6. What should I do if I observe a chromatographic shift between Dabrafenib and this compound?
A small, consistent shift in retention time between an analyte and its deuterated internal standard can sometimes occur due to the isotopic labeling. This is generally acceptable as long as the shift is consistent and does not lead to differential matrix effects. If the shift is large or inconsistent, investigate the chromatographic conditions, including mobile phase composition, pH, and column temperature.
Experimental Protocols
Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the working internal standard solution (this compound in methanol or acetonitrile).[4]
-
Vortex the samples for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Analytical Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | ESI+ |
| Dabrafenib Transition | m/z 520.1 -> 177.0 |
| This compound Transition | m/z 529.2 -> 316.3 |
Visualizations
Caption: Bioanalytical workflow for Dabrafenib quantification.
Caption: Dabrafenib inhibits the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. waters.com [waters.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Quantification of Dabrafenib-d9 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Dabrafenib-d9 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix, such as plasma.[1] These components can either suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[1] Specifically, phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples. This can result in underestimation or overestimation of the true analyte concentration.[2]
Q2: How is the matrix effect for Dabrafenib quantified?
A2: The matrix effect is typically quantified by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[3][4] An internal standard (IS), such as this compound, is used to normalize the response and compensate for matrix effects. The internal standard-normalized matrix factor should ideally be close to 1, with a relative standard deviation (%RSD) of less than 15%.[5]
Q3: What is a suitable internal standard for Dabrafenib analysis and why?
A3: A stable isotope-labeled version of the analyte, such as this compound, is the most suitable internal standard.[6] This is because it has nearly identical physicochemical properties to the analyte and will co-elute, thus experiencing similar matrix effects and extraction recovery, which allows for accurate correction.[6]
Q4: What are common sample preparation techniques to minimize matrix effects for Dabrafenib analysis in plasma?
A4: Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique uses a solvent like ethyl acetate to extract the analyte from the plasma, leaving many matrix components behind.[9][10]
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts compared to PPT and LLE.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different plasma lots. | 1. Evaluate matrix effects using at least six different lots of blank plasma.[3] 2. Ensure the internal standard (this compound) is tracking the analyte's behavior across all lots. 3. Consider a more rigorous sample cleanup method like SPE. |
| Low analyte recovery | Inefficient sample extraction. | 1. Optimize the extraction solvent and pH for LLE. 2. For PPT, evaluate different precipitation solvents and their ratios. 3. For SPE, optimize the wash and elution steps. |
| Significant ion suppression or enhancement (Matrix Factor deviates significantly from 1) | Co-elution of matrix components with Dabrafenib. | 1. Modify the chromatographic gradient to improve separation between Dabrafenib and interfering peaks.[11] 2. Dilute the sample to reduce the concentration of matrix components.[2] 3. Change the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[2][12] |
| High background noise in chromatogram | Contamination from the sample matrix or analytical system. | 1. Implement a more effective sample cleanup procedure. 2. Use a divert valve to direct the initial and final parts of the chromatographic run (which may contain highly retained matrix components) to waste instead of the mass spectrometer. 3. Clean the ion source of the mass spectrometer.[12] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Dabrafenib quantification in plasma, highlighting matrix effects and recovery.
Table 1: Matrix Effect and Recovery Data for Dabrafenib
| Study | Sample Preparation | Matrix Factor (MF) / Matrix Effect (%) | Recovery (%) | Internal Standard |
| Study 1[5] | Protein Precipitation | 0.90 (normalized MF) | 88.4 | This compound |
| Study 2[10] | Liquid-Liquid Extraction | 95.62% - 102.76% | > 92.5 | Sorafenib |
| Study 3[3] | Protein Precipitation | 1.28 - 2.06 | 104 - 115 | Not specified |
| Study 4[9][10] | Liquid-Liquid Extraction | 95.62% - 102.34% (LQC), 95.62% - 102.76% (HQC) | 95.35% - 101.37% | Sorafenib |
Table 2: Accuracy and Precision Data for Dabrafenib Quantification
| Study | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Study 1[5] | 5 - 2000 | 1.9 - 3.4 | 1.7 - 12.0 | 94.6 - 112.0 |
| Study 2[9][10] | 74 - 2956 | 2.17 - 3.94 | 1.54 - 3.58 | -1.53 - 2.94 |
| Study 3[3] | 5 - 5000 | < 15 | < 15 | Within ±15 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
This protocol outlines the procedure to determine the matrix factor (MF) for Dabrafenib.
Caption: Workflow for Matrix Effect Assessment.
Protocol 2: Assessment of Recovery
This protocol describes the method to evaluate the extraction recovery of Dabrafenib from plasma.
Caption: Workflow for Recovery Assessment.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting matrix effect-related issues in Dabrafenib quantification.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
improving recovery of Dabrafenib-d9 during sample preparation
Welcome to the technical support center for improving the recovery of Dabrafenib-d9 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled internal standard for Dabrafenib, a targeted therapy used in the treatment of cancers with specific BRAF mutations. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, this compound is added to samples at a known concentration before sample preparation. Because it is chemically almost identical to Dabrafenib, it experiences similar variations in extraction recovery, matrix effects, and ionization efficiency. By measuring the ratio of the analyte (Dabrafenib) to the internal standard (this compound), researchers can accurately quantify the concentration of Dabrafenib in the sample, compensating for potential losses during the analytical process.
Q2: What are the common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors during sample preparation, including:
-
Suboptimal Protein Precipitation: Inefficient removal of plasma proteins can lead to the co-precipitation of this compound. The choice of precipitating solvent and the solvent-to-plasma ratio are critical.
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent, pH of the aqueous phase, and inadequate mixing can all lead to poor partitioning of this compound into the organic phase.
-
Ineffective Solid-Phase Extraction (SPE): Issues such as improper cartridge conditioning, incorrect loading or elution solvent, or a mismatch between the sorbent and the analyte can result in the loss of this compound.
-
Adsorption to Surfaces: this compound, being a hydrophobic molecule, can adsorb to plasticware and glassware, especially at low concentrations.
-
Degradation: Although generally stable, exposure to harsh pH conditions or certain solvents could potentially lead to degradation.
Q3: How does the physicochemical nature of this compound influence its recovery?
Troubleshooting Guides
Low Recovery after Protein Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low and inconsistent recovery of this compound | Incomplete protein precipitation. | * Increase the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1 or 5:1).* Ensure thorough vortexing to facilitate complete protein precipitation.* Consider using a different precipitation solvent (e.g., switch from methanol to acetonitrile, or a mixture).[3][4] |
| Precipitate is difficult to pellet or filter | The nature of the precipitating solvent. | * Methanol tends to produce finer precipitates that can be harder to separate. Acetonitrile often yields larger, more easily pelleted precipitates.[3][4]* Ensure adequate centrifugation speed and time. |
| Low recovery specifically at low concentrations | Adsorption to the precipitated protein pellet. | * Acidifying the precipitation solvent (e.g., with 0.1-1% formic acid) can help to disrupt protein binding and improve recovery.[5][6] |
Low Recovery after Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound in the organic phase | Suboptimal extraction solvent. | * Select a solvent that has a high affinity for this compound and is immiscible with the aqueous sample matrix. Ethyl acetate and methyl tert-butyl ether (MTBE) have been used successfully for Dabrafenib extraction. |
| Incorrect pH of the aqueous phase. | * Adjust the pH of the plasma sample to suppress the ionization of this compound, thereby increasing its partitioning into the organic solvent. A basic pH is often used to extract weakly basic drugs. Experiment with a range of pH values (e.g., 7.5 to 9.5). | |
| Insufficient mixing or phase separation. | * Ensure vigorous vortexing for an adequate amount of time to maximize the surface area for extraction.* Allow sufficient time for complete phase separation. Centrifugation can aid in this process. | |
| Emulsion formation | High concentration of lipids or proteins at the interface. | * Add a small amount of a different organic solvent (e.g., isopropanol) to break the emulsion.* Centrifuge at a higher speed or for a longer duration. |
Low Recovery after Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound is found in the flow-through or wash fractions | Improper cartridge conditioning or equilibration. | * Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution that mimics the sample matrix. |
| Sample loading conditions are too strong. | * Dilute the sample with a weaker solvent before loading to ensure proper retention of this compound on the sorbent. | |
| This compound is not eluting from the cartridge | Elution solvent is too weak. | * Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent.* Consider adding a modifier (e.g., a small amount of acid or base) to the elution solvent to disrupt interactions between this compound and the sorbent. |
| Insufficient elution volume. | * Increase the volume of the elution solvent to ensure complete elution of the analyte. |
Experimental Protocols
Protein Precipitation Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution. Vortex briefly.
-
Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Liquid-Liquid Extraction Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 200 µL of plasma sample in a glass tube, add 10 µL of this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Cap the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Recovery for Dabrafenib using Different Sample Preparation Techniques
| Extraction Method | Matrix | Recovery (%) | Internal Standard Used | Reference |
| Protein Precipitation (Acetonitrile with 1% Formic Acid) | Human Plasma | Not explicitly stated for IS, but method was validated with satisfactory results. | This compound | [1] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | >92.5% | Sorafenib | [7] |
| Protein Precipitation | Human Plasma | 104-115% (for Dabrafenib and IS) | Erlotinib-d6 | [2] |
| Protein Precipitation (Methanol) | Human Plasma | 74-104% | Stable isotope-labeled internal standards | [6][8] |
Note: Recovery data for Dabrafenib is presented as a surrogate for this compound due to their similar chemical properties.
Visualizations
Dabrafenib Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutant BRAF V600E protein.
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound during sample preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. agilent.com [agilent.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Dabrafenib Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and analyzing the degradation products of Dabrafenib.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dabrafenib?
A1: Dabrafenib is particularly susceptible to degradation under oxidative and photolytic stress conditions.[1][2] Under oxidative conditions, such as exposure to hydrogen peroxide, multiple degradation products are formed.[1][2] Similarly, exposure to light, including both UV and daylight, can lead to the rapid degradation of Dabrafenib in solution.[3] The drug substance is relatively stable under acidic, alkaline, neutral, and thermal stress.[1][2]
Q2: How many degradation products of Dabrafenib have been identified?
A2: Studies have identified and separated up to ten different degradation products of Dabrafenib under various forced degradation conditions.[4] A comprehensive stress testing study identified eight major degradation products formed under oxidative and photolytic conditions.[1][2]
Q3: What analytical techniques are most suitable for detecting Dabrafenib and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (LC-MS/MS) or a photodiode array (PDA) detector, are the most common and effective techniques.[1][4][5] These methods allow for the separation, identification, and quantification of Dabrafenib and its various degradation products.[1][4]
Q4: Are there any specific handling precautions for Dabrafenib solutions during analysis?
A4: Yes, Dabrafenib solutions are photosensitive and can degrade relatively quickly when exposed to daylight.[3] Therefore, it is crucial to protect solutions from light by using amber-colored vials or by working under reduced light conditions to prevent the formation of photolytic degradation products.
Troubleshooting Guides
Encountering issues during the analysis of Dabrafenib and its degradation products is common. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of Dabrafenib or its degradation products. | Optimize the mobile phase pH. A mobile phase containing a small percentage of formic acid or orthophosphoric acid often improves peak shape for nitrogen-containing compounds like Dabrafenib.[1][4] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly. | |
| Air bubbles in the pump or detector. | Degas the mobile phase and purge the pump. | |
| Ghost Peaks or Spurious Peaks | Contamination from the sample, solvent, or glassware. | Use high-purity solvents and clean glassware. Run a blank gradient to identify the source of contamination. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler, using a strong solvent. | |
| Formation of new peaks during the analytical run due to photosensitivity. | Protect the sample in the autosampler from light by using amber vials or a cooled, dark autosampler tray. Minimize the time the sample spends in the autosampler before injection. [3] | |
| Low Signal Intensity or Poor Sensitivity | Non-optimal detector wavelength. | The absorbance maximum for Dabrafenib and its degradation products is around 225 nm. Ensure the detector is set to this wavelength for optimal sensitivity.[1][4] |
| Suboptimal ionization in the mass spectrometer. | Optimize the electrospray ionization (ESI) source parameters. Dabrafenib and its degradation products are typically analyzed in positive ion mode.[1][5] | |
| Sample degradation in solution before injection. | Prepare samples fresh and store them protected from light and at a cool temperature if necessary. | |
| Mass Spectrometry Signal Saturation | The concentration of Dabrafenib is too high, leading to a non-linear detector response. | For simultaneous analysis of Dabrafenib and its trace degradation products, it may be necessary to lower the collision energy for the Dabrafenib mass transition to prevent detector saturation. |
Summary of Dabrafenib Degradation Products
The following table summarizes the major degradation products of Dabrafenib identified under forced degradation conditions.
| Degradation Condition | Number of Degradation Products (DPs) Identified | Notes |
| Oxidative Stress (e.g., H₂O₂) | 5 (DPD-II, DPD-III, DPD-IV, DPD-V, DPD-VII) | Dabrafenib is highly unstable under oxidative conditions.[1][2] |
| Photolytic Stress (UV/Visible Light) | 3 (DPD-I, DPD-VI, DPD-VIII) | Significant degradation occurs upon exposure to light.[1][2] One major photoproduct has been isolated and characterized as a potent BRAFV600E inhibitor itself.[3] |
| Acid Hydrolysis (e.g., HCl) | No significant degradation | Dabrafenib is stable under acidic conditions.[1][2][6] |
| Alkaline Hydrolysis (e.g., NaOH) | No significant degradation | Dabrafenib is stable under alkaline conditions.[1][2] |
| Neutral Hydrolysis (e.g., Water) | No significant degradation | Dabrafenib is stable under neutral hydrolytic conditions.[1][2] |
| Thermal Stress (e.g., Heat) | No significant degradation | Dabrafenib is stable under thermal stress.[1][2] |
Experimental Protocols
Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of Dabrafenib to generate its degradation products for analysis.
-
Preparation of Stock Solution: Prepare a stock solution of Dabrafenib at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified period. Neutralize the solution with an equivalent amount of NaOH before analysis.[4]
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C. Neutralize with an equivalent amount of HCl before analysis.[4]
-
Neutral Hydrolysis: Reflux the stock solution in water at 80°C.[1]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature (e.g., 80°C).[1][2]
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.[1][2] A typical exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C).[1][2]
-
Sample Preparation for Analysis: After exposure to the stress condition, dilute the samples to a suitable concentration (e.g., 75-100 ng/mL) with the mobile phase and filter through a 0.22 µm filter before injection into the UPLC/LC-MS system.[4]
UPLC-PDA/MS Stability-Indicating Method
This protocol describes a typical UPLC method for the separation and detection of Dabrafenib and its degradation products.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).[1][4]
-
Column: A high-resolution column such as an Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) is recommended for good separation of the degradation products.[1][2][4]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to effectively separate all degradation products from the parent drug. The specific gradient profile will need to be optimized based on the specific column and instrument used.
-
Flow Rate: A flow rate of 0.3 mL/min is often used with a 2.1 mm ID column.[1][4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection:
Visualizations
Caption: Experimental workflow for forced degradation analysis of Dabrafenib.
Caption: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. waters.com [waters.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Dabrafenib-d9 Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Dabrafenib-d9 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][4][5] For this compound, which serves as an internal standard for the quantification of Dabrafenib, ion suppression can compromise the reliability of the entire assay.[6]
Q2: What are the common causes of ion suppression in bioanalytical methods for this compound?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices like plasma include:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules present in the biological sample can co-elute with this compound and interfere with its ionization.[5][7]
-
Sample preparation reagents: Incomplete removal of reagents used during protein precipitation (e.g., acetonitrile, methanol) or liquid-liquid extraction can lead to suppression.[4][8]
-
Mobile phase additives: High concentrations of non-volatile mobile phase additives can reduce ionization efficiency.[8]
-
High analyte concentration: While less common for an internal standard, excessively high concentrations of the analyte itself or co-eluting drugs can lead to self-suppression.[4]
Q3: How can I assess if ion suppression is affecting my this compound signal?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2][4] This involves infusing a solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.[2]
Troubleshooting Guide
Problem: Poor or inconsistent signal intensity for this compound.
Q: My this compound signal is low and variable between samples. How can I troubleshoot this?
A: Low and variable signal intensity for an internal standard like this compound is a strong indicator of ion suppression. Follow these steps to identify and mitigate the issue:
Step 1: Evaluate Your Sample Preparation Method.
Inadequate sample cleanup is a primary cause of ion suppression.[1][9]
-
Protein Precipitation (PPT): While fast, PPT is less effective at removing phospholipids, a major source of ion suppression.[4] If using PPT, consider optimizing the precipitation solvent and temperature.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT.[10] Experiment with different organic solvents and pH conditions to improve the extraction efficiency of this compound and minimize the co-extraction of interfering compounds.[11][12]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects.[10] Select an SPE sorbent that effectively retains this compound while allowing interfering components to be washed away.
Step 2: Optimize Chromatographic Conditions.
Chromatographic separation can be adjusted to move the this compound peak away from regions of ion suppression.[2][3]
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can improve the separation between this compound and co-eluting matrix components.
-
Change the Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase (e.g., a phenyl-hexyl or a column with a different particle size) to alter selectivity.[13]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[3]
Step 3: Check Mass Spectrometer Source Conditions.
Optimization of the ion source parameters can help to minimize ion suppression.
-
Source Temperature and Gas Flows: Adjust the ion source temperature and nebulizer/drying gas flows to optimize the desolvation process, which can influence ionization efficiency.[11]
-
Ionization Mode: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds.[8]
Step 4: Dilute the Sample.
If other strategies are not sufficient, diluting the sample extract can reduce the concentration of interfering matrix components.[3][7] However, this will also dilute the analyte of interest, so this approach is a trade-off between reducing ion suppression and maintaining adequate sensitivity.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a study on the LC-MS/MS analysis of Dabrafenib. While this data is for the parent drug, it provides a useful reference for what to expect in terms of analytical performance. This compound, as a stable isotope-labeled internal standard, is expected to have similar recovery and be similarly affected by the matrix.
Table 1: Recovery of Dabrafenib in Human Plasma [13]
| Analyte | QC Level | Mean Recovery (%) | Range (%) |
| Dabrafenib | Low | 88.4 | 85.6 - 90.7 |
| Medium | 88.4 | 85.6 - 90.7 | |
| High | 88.4 | 85.6 - 90.7 |
Table 2: Matrix Factor for Dabrafenib in Human Plasma [13]
| Analyte | QC Level | Average Normalized Matrix Factor | Range | % RSD |
| Dabrafenib | Low | 0.90 | 0.87 - 0.94 | <6.5 |
| Medium | 0.90 | 0.87 - 0.94 | <6.5 | |
| High | 0.90 | 0.87 - 0.94 | <6.5 |
A matrix factor of 1 indicates no matrix effect. Values less than 1 indicate ion suppression, and values greater than 1 indicate ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation for Dabrafenib and this compound in Human Plasma [13]
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (containing this compound).
-
Add 200 µL of methanol as the precipitating agent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject 2 µL of the supernatant into the LC-MS/MS system. A smaller injection volume was found to reduce analyte signal suppression.[13]
Protocol 2: Liquid-Liquid Extraction for Dabrafenib and this compound in Human Plasma [11][12]
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Add 1.0 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
ensuring linearity and range with Dabrafenib-d9 calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring linearity and range when establishing a Dabrafenib-d9 calibration curve for the quantification of Dabrafenib.
Troubleshooting Guide
This guide addresses common issues encountered during the calibration process for Dabrafenib using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.995) | Inaccurate preparation of calibration standards. | - Prepare fresh stock solutions and serial dilutions using calibrated pipettes and analytical balances.[1] - Prepare standards independently to avoid serial dilution errors.[1] |
| Inappropriate calibration range. | - Ensure the calibration range brackets the expected concentrations of the study samples.[2][3] - Consider using a narrower range if non-linearity is observed at the high or low ends. | |
| Matrix effects. | - Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1][4] - If matrix effects persist, evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | |
| Detector saturation. | - Dilute the higher concentration standards and re-inject. - If saturation persists, the upper limit of the calibration range may need to be lowered.[5] | |
| Instability of Dabrafenib or this compound. | - Ensure proper storage of stock solutions and prepared standards (e.g., at -20°C).[6][7] - Avoid prolonged exposure of solutions to light, as Dabrafenib can degrade. - Prepare fresh standards for each analytical run. | |
| Inconsistent Response of Internal Standard (this compound) | Inconsistent addition of internal standard. | - Use a precise and calibrated pipette to add the internal standard to all samples and standards. - Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
| Degradation of internal standard. | - Check the stability of the this compound stock solution. Prepare a fresh stock if necessary. This compound is stable for at least 4 years when stored at -20°C.[6] | |
| High Variability at the Lower Limit of Quantification (LLOQ) | Insufficient sensitivity of the analytical method. | - Optimize mass spectrometry parameters (e.g., collision energy, source temperature) for both Dabrafenib and this compound.[4] - Increase the injection volume if possible. |
| Contamination. | - Analyze blank matrix samples to check for interfering peaks at the retention time of the analyte and internal standard. - Ensure all glassware and equipment are thoroughly cleaned. | |
| Non-linear Response (Sigmoidal or Quadratic Curve) | Heteroscedasticity of data. | - Use a weighted linear regression model (e.g., 1/x or 1/x²) for calibration curve fitting. This can improve accuracy across a wide concentration range.[8] |
| Analyte adsorption. | - Condition the LC system by injecting a few high-concentration standards before starting the analytical run. - Consider using different vial types or adding a small amount of an organic solvent to the sample diluent. |
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for Dabrafenib analysis using LC-MS/MS?
A1: Based on validated methods, a common calibration range for Dabrafenib in human plasma is from 5 ng/mL to 5000 ng/mL.[9][10] Other reported ranges include 10 to 2000 ng/mL and 74 to 2956 ng/mL.[2][4][7] The appropriate range should be selected based on the expected concentrations in your study samples.
Q2: What is the acceptable criterion for linearity?
A2: The correlation coefficient (R²) for the calibration curve should be ≥ 0.995.[1][11] However, a high R² value alone does not guarantee linearity. It is also important to visually inspect the curve and the residual plot.[1][12]
Q3: How should I prepare my calibration standards?
A3: It is recommended to prepare a stock solution of Dabrafenib in a suitable organic solvent like acetonitrile or methanol.[4] This stock solution is then serially diluted to create working standards. These working standards should be spiked into a blank biological matrix (the same as your samples) to prepare the final calibration standards.[4] this compound, the internal standard, should be added to all calibration standards and samples at a constant concentration.[2][7]
Q4: What are the key parameters to consider for the LC-MS/MS method?
A4: Key parameters to optimize include the chromatographic column (a C18 column is commonly used), mobile phase composition (often a gradient of acetonitrile and water with an additive like formic acid), flow rate, and mass spectrometer settings (ionization mode, precursor and product ions, collision energy, and source parameters).[2][4][7]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Calibration Range | 5 - 5000 ng/mL | [10] |
| 10 - 2000 ng/mL | [2][7] | |
| 74 - 2956 ng/mL | [4] | |
| Correlation Coefficient (R²) | ≥ 0.995 | [1][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [13] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [13] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Dabrafenib Stock Solution: Accurately weigh a known amount of Dabrafenib standard and dissolve it in acetonitrile or methanol to prepare a 1 mg/mL stock solution.[4]
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of working standard solutions at different concentrations.
-
Prepare this compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in the same solvent at a concentration that will yield a consistent and robust signal in the LC-MS/MS system.
-
Spike into Matrix: In separate tubes, add a small, fixed volume of each Dabrafenib working standard to a known volume of blank biological matrix (e.g., human plasma).
-
Add Internal Standard: To each of these tubes, add a fixed volume of the this compound IS working solution.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile) on all calibration standards.[2][7]
-
Analysis: Inject the extracted samples into the LC-MS/MS system and acquire the data.
Visualizations
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Dabrafenib Quantification: Dabrafenib-d9 vs. Alternatives
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the choice of an internal standard (IS) is critical for ensuring the accuracy and reliability of results.[1] This guide provides an objective comparison between Dabrafenib-d9, a stable isotope-labeled internal standard (SIL-IS), and other common alternatives, supported by experimental data from published literature.
The Role and Types of Internal Standards
An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[1][2] Its primary function is to correct for variability during the analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[1] The two principal types of internal standards used in LC-MS/MS bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard in bioanalysis.[2] A SIL-IS, such as this compound, is the analyte molecule in which one or more atoms have been replaced with a heavy stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[1][3] Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same degree of matrix effects (ion suppression or enhancement), providing the most effective normalization.[1][4] this compound is the deuterated form of Dabrafenib.[5][6]
-
Structural Analogue Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. For Dabrafenib analysis, compounds like sorafenib and erlotinib-d6 have been used.[7][8][9] While often more readily available and less expensive, their chromatographic retention time and ionization efficiency may differ from the analyte, potentially leading to less effective compensation for matrix effects and other sources of variability.
Performance Comparison: Experimental Data
The performance of an internal standard is evaluated during method validation, focusing on parameters like accuracy, precision, recovery, and matrix effect, as stipulated by regulatory bodies like the FDA and EMA.[10][11] The following table summarizes quantitative data from various studies that have developed and validated LC-MS/MS assays for Dabrafenib using either this compound or a structural analogue.
| Internal Standard | Analyte(s) | Matrix | Assay Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Matrix Effect | Reference |
| This compound | Dabrafenib, Encorafenib | Human Plasma | 5 - 2,000 | 94.6 - 112.0 | Within-run: 1.9 - 3.4Between-run: 1.7 - 12.0 | 85.6 - 90.7 | IS-Normalized Factor:0.87 - 0.98 | [12][13] |
| This compound | Dabrafenib, OH-Dabrafenib, Trametinib | Human Plasma | 10 - 2,000 | -1.2 to 10.9 | Intra- & Inter-assay:2.0 - 14.9 | Not Reported | Not Reported | [14] |
| Sorafenib | Dabrafenib | Human Plasma | 74 - 2,956 | -1.53 to 2.94 | Within-day: 2.17 - 3.94Between-day: 1.54 - 3.58 | > 92.5 | Not specified, but method passed validation | [7][8] |
| Erlotinib-d6 | Dabrafenib & Metabolites | Human Plasma | 5 - 5,000 | Not specified, but method passed validation | Not specified, but method passed validation | 104 - 115 | A substantial matrix factor was observed but was highly reproducible. | [9] |
As the data illustrates, methods employing the SIL-IS this compound demonstrate excellent accuracy and precision across a wide dynamic range.[12][13][14] While methods using structural analogues like sorafenib also meet validation criteria, the use of a SIL-IS is preferred for its ability to more closely track the analyte, especially in complex biological matrices where unpredictable matrix effects can occur.[7][8][9]
Experimental Protocols
Below is a representative experimental protocol for the quantification of Dabrafenib in human plasma using this compound as the internal standard, synthesized from published methodologies.[12][13][14]
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, calibrator, or QC, add 25 µL of the working internal standard solution (e.g., 125 ng/mL of this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
HPLC System: Standard high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., Accucore® C18, 2.1 × 50 mm, 2.6 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 500 µL/min.[15]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Dabrafenib: m/z 520.1 → 177.0
-
This compound: m/z 529.2 → 177.0
-
Mandatory Visualizations
The following diagrams illustrate key conceptual and practical aspects of this analysis.
Caption: Dabrafenib's mechanism of action in the MAPK/ERK signaling pathway.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The selection of an appropriate internal standard is fundamental to the development of a robust and reliable bioanalytical method. The experimental data overwhelmingly supports the use of a stable isotope-labeled internal standard, like this compound, for the quantification of Dabrafenib. Its ability to co-elute and behave almost identically to the analyte ensures superior correction for extraction variability and matrix effects. While structural analogues can be successfully employed, they may require more extensive validation to prove they adequately compensate for analytical variations, and they carry a higher intrinsic risk of inaccurate quantification compared to the "gold standard" SIL-IS approach. For researchers requiring the highest level of confidence in their data, this compound is the recommended internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nbinno.com [nbinno.com]
- 4. texilajournal.com [texilajournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 1423119-98-5 | LGC Standards [lgcstandards.com]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dabrafenib, a targeted therapy agent. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of Dabrafenib in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods offer the requisite sensitivity and selectivity for pharmacokinetic and therapeutic drug monitoring studies, they differ in their performance characteristics. A summary of their validation parameters is presented below.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Linearity Range | 74–2,956 ng/mL[1][2] | 10 to 2000 ng/mL[3] | 10 to 70 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 74 ng/mL[1][2] | 10 ng/mL[3] | 10 µg/mL[4] |
| Accuracy (Bias %) | -1.53% to 2.94%[2] | -1.2% to 10.9%[3] | Not Reported |
| Precision (RSD %) | <4.65%[1][2] | 2.0% - 14.9%[3] | Not Reported |
| Recovery | >92.5%[1] | Not Reported | Not Reported |
| Internal Standard | Sorafenib[1][2] | Dabrafenib-d9[3] | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and aid in the cross-validation process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific for the quantification of Dabrafenib in plasma samples.
Sample Preparation:
-
A liquid-liquid extraction is performed using ethyl acetate to isolate Dabrafenib and the internal standard (Sorafenib) from the plasma matrix.[1][2]
Chromatographic Conditions:
-
Mobile Phase: An isocratic system of acetonitrile and 0.1% formic acid (85:15, v/v) is used.[1][2]
-
Flow Rate: 0.80 mL/minute[1]
-
Injection Volume: 10 µL[1]
-
Autosampler Temperature: 5.0ºC[1]
-
Column Temperature: Not specified.
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer[1]
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]
-
Ionic Transitions:
-
Source Temperature: 500ºC[1]
-
Nebulizer Gas Pressure: 45.0 psi[1]
-
Capillary Voltage: 6.00 kV[1]
-
Dryer Gas (N2) Flow: 10 L/minute[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method provides a cost-effective alternative for the determination of Dabrafenib in capsule dosage forms.
Sample Preparation:
-
The contents of the Dabrafenib capsules are dissolved in a suitable solvent.
Chromatographic Conditions:
-
Column: Thermo Synchronis C18 (25cm × 4.5 mm, 5 µm)[4]
-
Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (25:75, v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 223 nm[4]
-
Column Temperature: 25ºC[4]
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway of Dabrafenib.
References
- 1. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Potential Deuterium Isotope Effects of Dabrafenib-d9
For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of the potential pharmacokinetic advantages of Dabrafenib-d9, a deuterated version of the BRAF inhibitor Dabrafenib. The inclusion of deuterium, a stable isotope of hydrogen, has the potential to alter a drug's metabolic profile, a concept known as the kinetic isotope effect (KIE). This can lead to an improved pharmacokinetic profile, potentially enhancing efficacy and safety.
This guide will compare the known properties of Dabrafenib with the theoretically improved characteristics of this compound, supported by an understanding of Dabrafenib's mechanism of action and metabolic pathways.
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1][2] It is particularly effective against tumors harboring the BRAF V600E mutation, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] By inhibiting the mutated BRAF protein, Dabrafenib blocks downstream signaling through MEK and ERK, ultimately leading to decreased cell proliferation and apoptosis of tumor cells.[1][4] As deuterium substitution is not expected to alter the steric or electronic properties of the molecule, the fundamental mechanism of action for this compound is predicted to be identical to that of Dabrafenib.[5]
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
Robustness in Bioanalysis: A Comparative Guide to Internal Standards for Dabrafenib Quantification
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. In the quantitative analysis of the targeted cancer therapy Dabrafenib, the choice of an appropriate internal standard is critical to ensure data integrity. This guide provides a comparative analysis of the robustness of analytical methods for Dabrafenib, focusing on the performance of the stable isotope-labeled internal standard, Dabrafenib-d9, against alternative structural analog internal standards.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of bioanalysis, a robust method ensures that slight deviations in experimental conditions do not lead to significant changes in the accuracy and precision of the results. This is particularly crucial in regulated environments and for long-term clinical studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. The key advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. Consequently, any variations during sample preparation and analysis that affect the analyte will similarly affect the SIL internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, therefore, more accurate and precise quantification.
Alternative Approaches: Structural Analog Internal Standards
In the absence of a SIL internal standard, a structural analog—a molecule with a similar chemical structure to the analyte—can be used. For Dabrafenib analysis, compounds like Sorafenib have been employed as internal standards. While often more readily available and less expensive than SIL standards, structural analogs may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte. These differences can become more pronounced when analytical method parameters are varied, potentially compromising the robustness of the assay.
Comparative Analysis of Validated Methods
The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of Dabrafenib using either this compound or a structural analog as the internal standard.
Table 1: Performance of an LC-MS/MS Method Using this compound as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (Bias %) | -1.2% to 10.9% |
| Precision (CV %) | 2.0% to 14.9% |
| Reference | [1] |
Table 2: Performance of an LC-MS/MS Method Using Sorafenib as an Internal Standard
| Validation Parameter | Result |
| Linearity Range | 74 - 2956 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (RE %) | -1.53% to 2.94% |
| Precision (RSD %) | < 4.65% |
| Recovery | > 92.5% |
| Reference | [2][3] |
While both methods demonstrate acceptable performance under their validated conditions, the true test of robustness comes from deliberately challenging the method with variations in its parameters.
Experimental Protocols
To ensure the reliability of an analytical method, a robustness study should be conducted during method development or validation. Below is a detailed protocol for robustness testing of an LC-MS/MS method for Dabrafenib analysis.
Experimental Workflow for Robustness Testing
Caption: Workflow for robustness testing of a bioanalytical method.
Robustness Testing Protocol for Dabrafenib LC-MS/MS Method
1. Objective: To assess the robustness of the LC-MS/MS method for the quantification of Dabrafenib in human plasma by introducing small, deliberate variations to the method parameters.
2. Materials:
-
Dabrafenib reference standard
-
This compound internal standard
-
Alternative internal standard (e.g., Sorafenib)
-
Control human plasma
-
LC-MS/MS grade solvents and reagents
3. Procedure: a. Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Dabrafenib in control human plasma. b. Sample Extraction: Spike the QC samples with the internal standard (either this compound or the alternative) and perform protein precipitation using acetonitrile. Evaporate the supernatant and reconstitute in the mobile phase. c. Introduction of Method Variations: Analyze the extracted QC samples using the standard LC-MS/MS method and then with the following deliberate variations to the chromatographic conditions. Each variation should be tested independently.
Table 3: Parameters for Robustness Testing
| Parameter | Standard Condition | Varied Condition 1 | Varied Condition 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Mobile Phase Organic Content | 65% Acetonitrile | 63% Acetonitrile | 67% Acetonitrile |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
4. Acceptance Criteria: The %RSD for the replicate injections at each QC level should be ≤ 15%, and the mean accuracy (as %bias) should be within ±15% of the nominal values under all varied conditions.
Expected Outcome of Robustness Testing: this compound vs. Alternatives
Due to its identical chemical nature, an analytical method employing This compound is expected to exhibit superior robustness. Small variations in mobile phase pH, organic content, column temperature, and flow rate are likely to have a minimal impact on the final calculated concentrations. This is because any changes in chromatographic retention time or ionization efficiency that affect Dabrafenib will be mirrored by this compound, thus maintaining a stable peak area ratio.
In contrast, a method using a structural analog internal standard may show greater variability under these stressed conditions. For instance, a change in mobile phase pH could differentially affect the ionization of Dabrafenib and the analog, leading to a change in their peak area ratio and a subsequent bias in the calculated concentration. Similarly, variations in organic content and column temperature could lead to a separation of the analyte and internal standard peaks, making the integration and quantification less reliable.
Signaling Pathway of Dabrafenib
Dabrafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in various cancers, including melanoma.
References
HPLC vs. UPLC: A Comparative Guide for the Analysis of Dabrafenib
In the landscape of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring the quality, safety, and efficacy of therapeutic agents. For the targeted cancer therapy drug Dabrafenib, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated. This guide provides a comprehensive comparison of these two techniques for Dabrafenib analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Executive Summary
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase, which is significantly smaller in UPLC (typically <2 µm) compared to HPLC (typically 3-5 µm). This fundamental difference leads to UPLC methods generally offering faster analysis times, higher resolution, and greater sensitivity. However, HPLC remains a robust and widely accessible technique suitable for various applications. The selection between HPLC and UPLC for Dabrafenib analysis will depend on the specific requirements of the assay, such as the need for high throughput, the complexity of the sample matrix, and the available instrumentation.
Comparative Performance Data
The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the analysis of Dabrafenib.
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | Waters Alliance e2695 HPLC system with 2998 PDA detector[1] | Waters Acquity-UPLC system[2][3] |
| Column | Symmetry ODS C18 (4.6mm×150mm, 5µm)[1] | Acquity BEH C-18 (100 mm × 2.1 mm, 1.8 μm)[2][3] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid (64:36% v/v)[1] | Orthophosphoric acid and methanol (gradient elution)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 0.3 mL/min[2][3] |
| Injection Volume | 20 µL[4] | 5 µL[2][3] |
| Detection Wavelength | 224 nm[1] | 225 nm[2][3] |
| Retention Time | 2.808 min[1] | 9.47 min (for Dabrafenib among 10 degradation products)[2] |
| Linearity Range | 20-100 µg/mL[1] | 12.5-125 ng/mL[2][3] |
| Correlation Coefficient (r²) | 0.999[1] | 1.0000[2][3] |
| Accuracy (% Recovery) | 100.30%[1] | 101.3% - 104.9%[2] |
| Precision (%RSD) | Not explicitly stated in the provided text | Intra-day: 0.33-1.17%, Inter-day: 0.07%-0.64%[2] |
Experimental Protocols
HPLC Method for Simultaneous Estimation of Dabrafenib and Trametinib[1]
A validated isocratic Reversed-Phase HPLC method was developed for the simultaneous estimation of Dabrafenib and Trametinib.
-
Instrumentation: Waters Alliance e2695 HPLC system equipped with a 2998 PDA detector.
-
Column: Symmetry ODS C18 column (4.6mm×150mm, 5µm particle size).
-
Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid in a ratio of 64:36 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: The responses were measured at a wavelength of 224 nm.
-
Results: The retention time for Dabrafenib was found to be 2.808 minutes. The method demonstrated linearity in the concentration range of 20-100 µg/mL with a correlation coefficient of 0.999. The percentage recovery was 100.30%.
Stability-Indicating UPLC Method for Dabrafenib and its Degradation Products[2][3]
A robust and sensitive stability-indicating Reverse Phase UPLC method was developed for the quantification of Dabrafenib and its ten degradation products.
-
Instrumentation: Waters Acquity-UPLC system.
-
Column: Acquity BEH C-18 column (100 mm × 2.1 mm, 1.8 μm particle size).
-
Mobile Phase: A gradient elution using a mobile phase composed of orthophosphoric acid and methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
Detection: The analysis was performed at a wavelength of 225 nm.
-
Results: The retention time for Dabrafenib was approximately 9.47 minutes. The method was linear over a concentration range of 12.5 to 125 ng/mL with a correlation coefficient of 1.0000. The accuracy, determined by recovery studies, was in the range of 101.3% to 104.9%. The method also demonstrated high precision with low %RSD values for intra-day and inter-day variations.
Method Comparison and Discussion
The UPLC method demonstrates several key advantages over the traditional HPLC method for Dabrafenib analysis. The most significant is the substantially shorter run time for the HPLC method (2.808 min vs. a full run time of over 15 minutes for the UPLC method to separate ten degradation products). However, it is crucial to note that the UPLC method was developed as a stability-indicating method capable of separating Dabrafenib from ten of its degradation products, which inherently requires a longer run time to achieve the necessary resolution.[2]
In contrast, the presented HPLC method was for the simultaneous quantification of Dabrafenib and Trametinib and was not challenged with separating multiple degradation products.[1] A direct comparison of run times for a simple assay of Dabrafenib would likely show UPLC to be significantly faster.
Furthermore, the UPLC method exhibits a much lower limit of quantification (12.5 ng/mL) compared to the HPLC method's linearity range starting at 20 µg/mL, indicating superior sensitivity.[1][2] The reduced particle size in the UPLC column and the optimized system lead to sharper peaks and better resolution, which is critical for separating structurally similar degradation products from the parent compound.[2]
The UPLC method also aligns with the principles of green chemistry by consuming less solvent due to the lower flow rate and shorter analysis times for simpler assays.[2]
Workflow Diagram
The following diagram illustrates the general workflow for chromatographic analysis, highlighting the key distinctions between HPLC and UPLC systems.
Caption: General workflow of chromatographic analysis for Dabrafenib.
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of Dabrafenib. The choice between them should be guided by the specific analytical needs.
-
HPLC is a reliable and cost-effective method suitable for routine quality control and assays where high throughput and the separation of a large number of potential impurities are not the primary drivers.
-
UPLC offers significant advantages in terms of speed (for comparable separations), resolution, and sensitivity. It is the preferred method for complex separations, such as in stability studies involving multiple degradation products, and for high-throughput screening environments.
For researchers and drug development professionals working on Dabrafenib, investing in UPLC technology can lead to more efficient and sensitive analytical methods, ultimately accelerating the drug development process. However, well-validated HPLC methods remain a viable and accessible option for many applications.
References
- 1. Simultaneous Estimation Of New Analytical Method Development And Validation Of Dabrafenib And Trametinib By High Performance Liquid Chromatography | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jchr.org [jchr.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Dabrafenib-d9
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment and Disposal
Handling Dabrafenib-d9, a deuterated form of the potent kinase inhibitor Dabrafenib, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. As Dabrafenib is classified as a cytotoxic agent, all handling procedures should be performed with the utmost care, adhering to guidelines for potent compound management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given its cytotoxic nature, a comprehensive PPE ensemble is mandatory for all personnel handling the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown/Lab Coat (solid front, long sleeves, tight cuffs) - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated Respirator |
| Solution Preparation and Handling | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown/Lab Coat (solid front, long sleeves, tight cuffs) - Safety Goggles with Side Shields or Face Shield |
| Administering to Cell Cultures or Animals | - Nitrile Gloves (chemotherapy-rated) - Disposable Gown/Lab Coat - Safety Glasses with Side Shields |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown/Lab Coat - Safety Goggles with Side Shields or Face Shield |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown/Lab Coat - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated Respirator |
II. Engineering Controls and Safe Handling Practices
Beyond personal protective equipment, the laboratory environment and specific handling techniques are critical to minimizing exposure risk.
-
Ventilation: All handling of this compound powder and initial solution preparation must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[1]
-
Designated Area: A specific area within the laboratory should be designated for the handling of potent compounds like this compound. This area should be clearly marked.
-
Avoiding Aerosolization: Procedures that may generate dust or aerosols, such as scraping or vigorous mixing, should be avoided.[1][2] When preparing solutions, add the solvent to the solid slowly and carefully.
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available in the designated handling area.[3] All personnel should be trained on its proper use. In the event of a spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup.
III. Step-by-Step Operational Plan for Handling this compound
A. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, don a disposable gown, double nitrile gloves, and safety goggles. An N95 respirator is required for handling the powder.
-
Prepare the Work Surface: Line the work surface of the chemical fume hood with a disposable absorbent pad.
-
Weighing: Carefully weigh the required amount of this compound powder using a tared weigh boat. Use spatulas and other equipment dedicated to potent compound handling.
-
Solution Preparation: Slowly add the desired solvent to the powder. Gently swirl to dissolve. Avoid sonication or vortexing which may create aerosols.
B. Experimental Use:
-
Transport: Transport prepared solutions in sealed, clearly labeled, and leak-proof secondary containers.[3]
-
Cell Culture/Animal Dosing: When adding this compound solutions to cell cultures or administering to animals, wear a lab coat, nitrile gloves, and safety glasses.
IV. Disposal Plan
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, weigh boats, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." This waste must be disposed of through a licensed hazardous waste disposal service. Do not pour this compound waste down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
